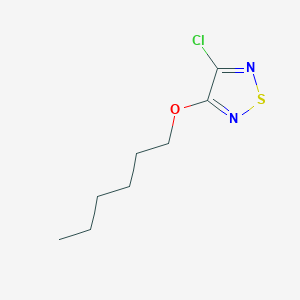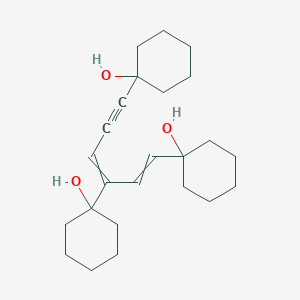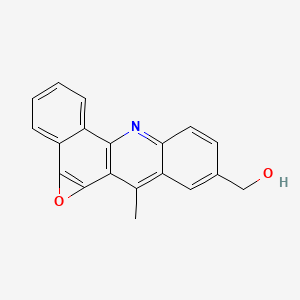
3-Chloro-4-hexyloxy-1,2,5-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-hexyloxy-1,2,5-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group at the 3-position and a hexyloxy group at the 4-position. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hexyloxy-1,2,5-thiadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-chloro-1,2,5-thiadiazole with hexyloxy compounds in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-hexyloxy-1,2,5-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like DMF or THF.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 3-azido-4-hexyloxy-1,2,5-thiadiazole or 3-thiocyanato-4-hexyloxy-1,2,5-thiadiazole.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Scientific Research Applications
3-Chloro-4-hexyloxy-1,2,5-thiadiazole has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Agriculture: Employed as a precursor for the synthesis of agrochemicals with herbicidal or fungicidal properties.
Materials Science: Utilized in the development of advanced materials such as polymers and nanomaterials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-hexyloxy-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-1,2,5-thiadiazole: Known for its use as a nitrification inhibitor in soil.
3-Chloro-4-(3-pyridyl)-1,2,5-thiadiazole: Used in the synthesis of β-adrenergic blocking agents.
1,3,4-Thiadiazole Derivatives: Widely studied for their antimicrobial, anti-inflammatory, and anticancer activities.
Uniqueness
3-Chloro-4-hexyloxy-1,2,5-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyloxy group enhances its lipophilicity, making it more suitable for applications requiring membrane permeability. Additionally, its chloro substitution allows for further functionalization, enabling the synthesis of a wide range of derivatives with tailored properties.
Properties
CAS No. |
178369-94-3 |
|---|---|
Molecular Formula |
C8H13ClN2OS |
Molecular Weight |
220.72 g/mol |
IUPAC Name |
3-chloro-4-hexoxy-1,2,5-thiadiazole |
InChI |
InChI=1S/C8H13ClN2OS/c1-2-3-4-5-6-12-8-7(9)10-13-11-8/h2-6H2,1H3 |
InChI Key |
PGNAJARFFVITCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=NSN=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide](/img/structure/B14272086.png)

![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)
![Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate](/img/structure/B14272101.png)
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)

![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)
![1-(4-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B14272126.png)
![6-[(1H-Pyrazol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14272131.png)
![3-[(2-Methylphenyl)methyl]oxepan-2-one](/img/structure/B14272134.png)
![N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B14272155.png)
